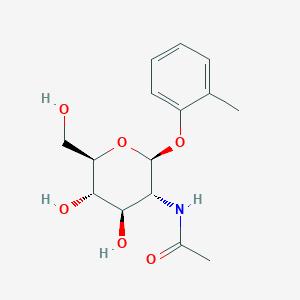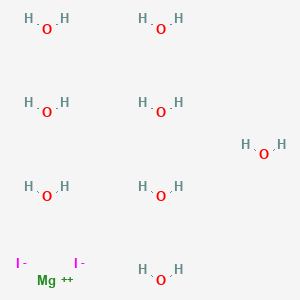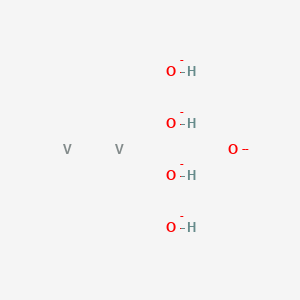
Divanadium(3+) tetrahydroxide oxidandiide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vanadium pentoxide, also known as vanadium(V) oxide, is an inorganic compound with the chemical formula V₂O₅. It appears as a yellow to brown solid and is known for its high oxidation state, making it both an amphoteric oxide and an oxidizing agent. Vanadium pentoxide is the most important compound of vanadium from an industrial perspective, serving as a precursor to alloys and a widely used industrial catalyst .
Métodos De Preparación
Vanadium pentoxide can be synthesized through various methods, each offering unique structural properties. Some common synthetic routes include:
Sol-Gel Method: This involves the transition of a system from a liquid “sol” into a solid “gel” phase.
Hydrothermal/Solvothermal Synthesis: These methods use high-temperature and high-pressure conditions to crystallize materials from aqueous or non-aqueous solutions.
Electrospinning: A process that uses electric force to draw charged threads of polymer solutions or melts.
Chemical Vapor Deposition (CVD): and : Techniques used to produce high-purity, high-performance solid materials.
Template-Based Methods: These involve the use of templates to form nanostructures.
Reverse Micelle Techniques: These use micelles to create nanostructures.
Pechini Method: A polymerizable complex method.
Electrochemical Deposition: A method that uses electric current to reduce cations of a desired material from a solution and coat a conductive object with a thin layer of the material
Análisis De Reacciones Químicas
Vanadium pentoxide undergoes various types of chemical reactions, including:
Oxidation: It serves as a catalyst in the oxidation of sulfur dioxide to sulfur trioxide in the contact process, and in the oxidation of ethanol to ethanal.
Reduction: It can be reduced to lower oxides such as vanadium(IV) oxide and vanadium(III) oxide using reagents like oxalic acid, carbon monoxide, and sulfur dioxide.
Substitution: It promotes the bromination of organic substrates by tetrabutylammonium bromide in the presence of hydrogen peroxide .
Aplicaciones Científicas De Investigación
Vanadium pentoxide has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions and in the production of sulfuric acid.
Biology: Investigated for its antimicrobial properties and potential use in biological systems.
Medicine: Explored for its anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of alloys, ceramics, and as a catalyst in industrial processes such as the production of phthalic anhydride and oxalic acid .
Mecanismo De Acción
The mechanism of action of vanadium pentoxide involves its ability to act as an oxidizing agent. It can intercalate metal ions, which is crucial for its role in energy storage applications. The compound’s high oxidation state allows it to participate in redox reactions, making it effective in catalysis and other chemical processes .
Comparación Con Compuestos Similares
Vanadium pentoxide can be compared with other vanadium oxides such as:
- Vanadium(II) oxide (VO)
- Vanadium(III) oxide (V₂O₃)
- Vanadium(IV) oxide (VO₂)
Each of these oxides has unique properties and applications. For instance, vanadium(IV) oxide is known for its thermochromic properties, while vanadium(III) oxide is used in the production of ferrovanadium. Vanadium pentoxide stands out due to its high oxidation state and versatility as a catalyst and in energy storage applications .
Propiedades
Fórmula molecular |
H4O5V2-6 |
|---|---|
Peso molecular |
185.91 g/mol |
Nombre IUPAC |
oxygen(2-);vanadium;tetrahydroxide |
InChI |
InChI=1S/4H2O.O.2V/h4*1H2;;;/q;;;;-2;;/p-4 |
Clave InChI |
XJSKQRIQPCQGDT-UHFFFAOYSA-J |
SMILES canónico |
[OH-].[OH-].[OH-].[OH-].[O-2].[V].[V] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1-ethyl-1H-pyrazol-5-yl)methyl]propylamine](/img/structure/B12348988.png)
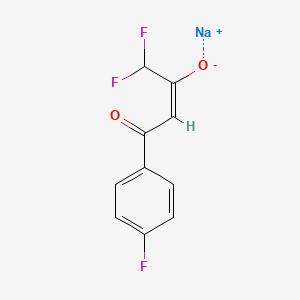
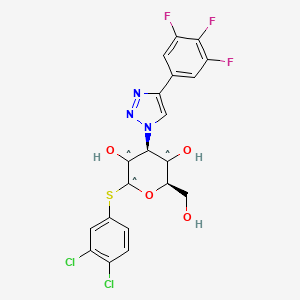

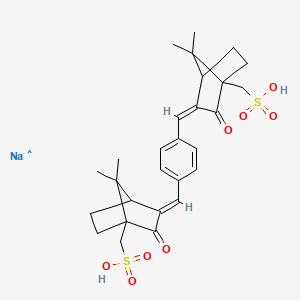
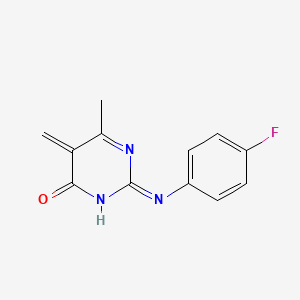
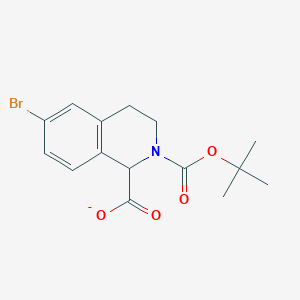
![[(2R,3R,4R,5R)-3-benzoyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-fluoro-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12349022.png)


![ethyl 3-oxo-2H-pyrido[2,3-b]pyrazine-2-carboxylate](/img/structure/B12349037.png)

